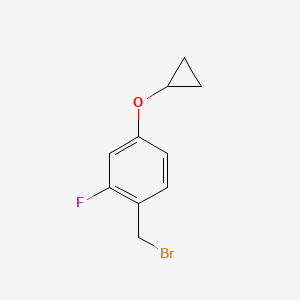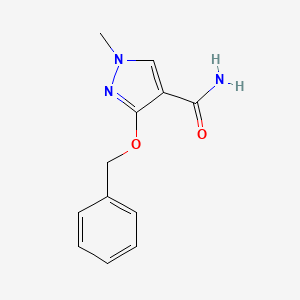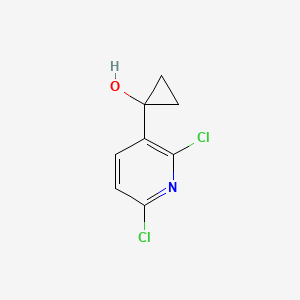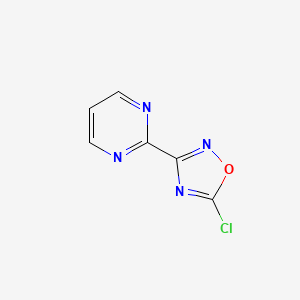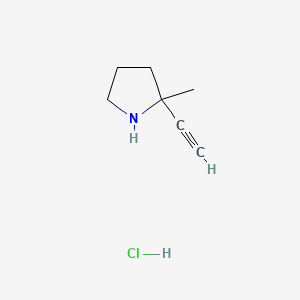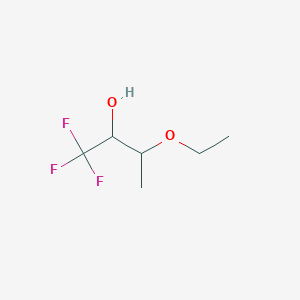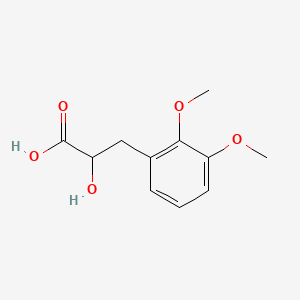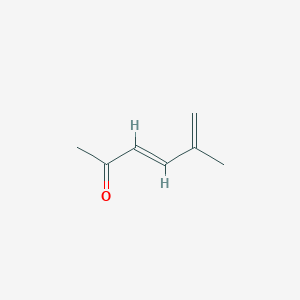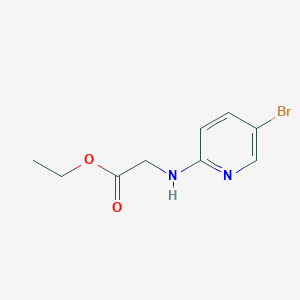
Ethyl (5-bromopyridin-2-yl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (5-bromopyridin-2-yl)glycinate is an organic compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.1 g/mol . This compound is a derivative of glycine, where the glycine moiety is esterified with ethyl and substituted with a 5-bromopyridin-2-yl group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl glycinate with 5-bromopyridine-2-carboxylic acid under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of Ethyl (5-bromopyridin-2-yl)glycinate may involve large-scale esterification and bromination processes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (5-bromopyridin-2-yl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be employed.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of hydrogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (5-bromopyridin-2-yl)glycinate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of Ethyl (5-bromopyridin-2-yl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing their activity and function. The glycine ester group may facilitate cellular uptake and enhance the compound’s bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (5-chloropyridin-2-yl)glycinate
- Ethyl (5-fluoropyridin-2-yl)glycinate
- Ethyl (5-iodopyridin-2-yl)glycinate
Uniqueness
Ethyl (5-bromopyridin-2-yl)glycinate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and interactions with biological targets .
Eigenschaften
Molekularformel |
C9H11BrN2O2 |
|---|---|
Molekulargewicht |
259.10 g/mol |
IUPAC-Name |
ethyl 2-[(5-bromopyridin-2-yl)amino]acetate |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-9(13)6-12-8-4-3-7(10)5-11-8/h3-5H,2,6H2,1H3,(H,11,12) |
InChI-Schlüssel |
QFDSNTWEBQEMMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC1=NC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole](/img/structure/B15316296.png)
